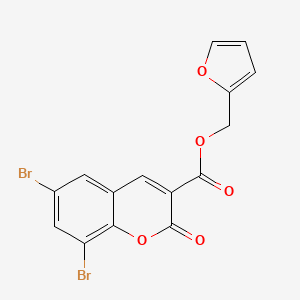
2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate, also known as FMOCC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FMOCC is a synthetic compound that is widely used in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Bioisosteres and Medicinal Chemistry
Carboxylic acids play a crucial role in the pharmacophore of numerous drugs. However, issues such as unforeseen toxicity, reduced metabolic stability, or limited passive diffusion across biological membranes have been associated with carboxylic acid-containing drugs. Bioisosteres, which include modifications like the introduction of 2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate, can be used to circumvent these obstacles. This modification can lead to changes in bioactivity, selectivity, or physiochemical properties, offering potential improvements in pharmacological profiles (Horgan & O’ Sullivan, 2021).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs), similar in functionality to carboxylates like 2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate, have become increasingly important in supramolecular chemistry. Their simple structure, accessibility, and detailed understanding of their supramolecular self-assembly behavior allow their utilization in a range of applications from nanotechnology to polymer processing and biomedical applications. The self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding highlights the versatile ordering capability of BTAs, which can be related to the applications of similar carboxylate compounds (Cantekin, de Greef, & Palmans, 2012).
Environmental Remediation
Graphene oxide (GO), characterized by numerous oxygen-containing functional groups such as epoxy, hydroxyl, and carboxyl groups, demonstrates significant potential in environmental remediation. The unique structure and exceptional physicochemical properties of GO-based materials, including those derived from carboxylated compounds similar to 2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate, are beneficial for the sorption of radionuclides from aqueous systems. Such materials offer promising avenues for the removal of radionuclides, highlighting the importance of functionalized carboxylate groups in environmental applications (Yu, Wang, Tan, & Wang, 2015).
Antioxidant Activity Analysis
In the field of food engineering, medicine, and pharmacy, the study of antioxidants, which can include compounds like 2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate, is crucial. Various tests are employed to determine the antioxidant activity, offering insights into the kinetics or equilibrium state based on spectrophotometry. Such analyses are vital for clarifying the operational mechanisms and kinetics of processes involving antioxidants, underscoring the relevance of carboxylate compounds in antioxidant analysis (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
furan-2-ylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2O5/c16-9-4-8-5-11(15(19)22-13(8)12(17)6-9)14(18)21-7-10-2-1-3-20-10/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRYABOCXYZXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2541362.png)
![5-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2541363.png)
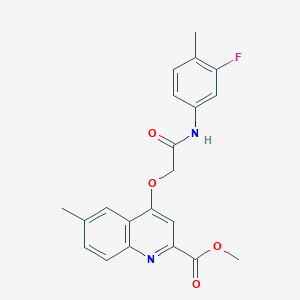
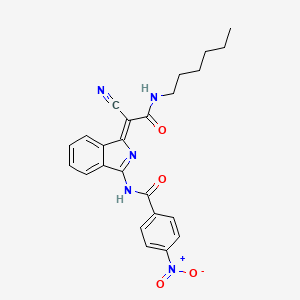
![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B2541366.png)
![2-[(3-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B2541367.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2541372.png)
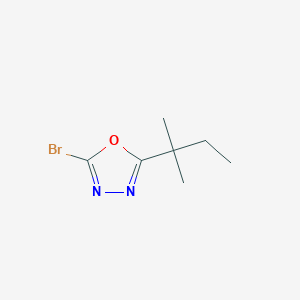
![[(4R,4aS,8aS)-4-formyl-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B2541376.png)
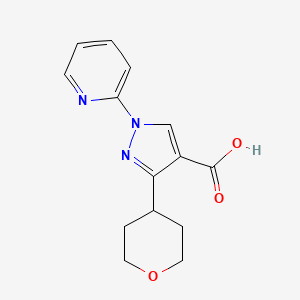
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2541378.png)
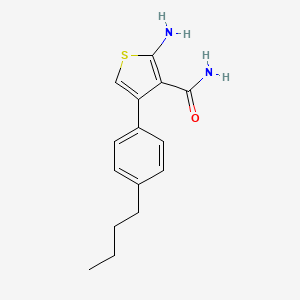
![2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide](/img/structure/B2541381.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2541382.png)